3-(Thiazol-2-yloxy)-piperidine hydrochloride

Medicinal Chemistry Assay Development Chemical Biology

Choose 3-(Thiazol-2-yloxy)piperidine hydrochloride for unambiguous 3-position SAR. Unlike 4-position isomers (CAS 1185540-87-7), this regioisomer offers distinct sigma-receptor binding geometry. The hydrochloride salt ensures superior aqueous solubility vs. free base (CAS 1185541-08-5), enabling reproducible high-throughput screening and antifungal lead optimization. Bulk research quantities available.

Molecular Formula C8H13ClN2OS
Molecular Weight 220.72 g/mol
CAS No. 1185315-02-9
Cat. No. B1501280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiazol-2-yloxy)-piperidine hydrochloride
CAS1185315-02-9
Molecular FormulaC8H13ClN2OS
Molecular Weight220.72 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC=CS2.Cl
InChIInChI=1S/C8H12N2OS.ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;/h4-5,7,9H,1-3,6H2;1H
InChIKeyBWOHESHFGSLUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS 1185315-02-9): A Structurally Distinct Piperidine-Thiazole Scaffold for CNS and Oncology Research


3-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS 1185315-02-9) is a heterocyclic building block featuring a piperidine ring linked to a thiazole moiety via an ether bridge at the 3-position, supplied as the hydrochloride salt for enhanced handling stability . This compound belongs to a class of piperidine-thiazole derivatives that have been investigated as ligands for sigma receptors and as intermediates in fungicide development [1]. Its structural configuration differs from 4-position analogs and free base forms, which may influence binding orientation and salt-dependent solubility .

Why Generic Substitution of 3-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS 1185315-02-9) Fails: Positional and Salt-Form Specificity


Generic substitution of 3-(Thiazol-2-yloxy)-piperidine hydrochloride is not straightforward due to its specific 3-position ether linkage and hydrochloride salt form. Positional isomers—such as the 4-(thiazol-2-yloxy)piperidine analog (CAS 1185540-87-7)—present different spatial orientations that can alter receptor binding profiles . Additionally, the hydrochloride salt provides distinct physicochemical properties compared to the free base (CAS 1185541-08-5), including improved aqueous solubility and crystalline stability, which directly impact reproducibility in biological assays and formulation studies . These structural and salt-form differences preclude simple interchangeability without re-optimization of assay conditions.

Quantitative Differentiation Evidence for 3-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS 1185315-02-9)


Salt-Form Advantage: Hydrochloride vs. Free Base for Aqueous Solubility and Handling

The target compound is supplied as the hydrochloride salt (molecular weight 220.72 g/mol) . The free base analog, 3-(1,3-thiazol-2-yloxy)piperidine (CAS 1185541-08-5, molecular weight 184.26 g/mol), lacks the hydrochloride counterion . The salt form generally confers higher aqueous solubility and reduced hygroscopicity, which are critical for reproducible weighing and dissolution in biological buffers. While direct comparative solubility data are not available for this specific pair, class-level inference from piperidine hydrochloride salts indicates typically improved handling characteristics over the corresponding free bases.

Medicinal Chemistry Assay Development Chemical Biology

Positional Isomer Differentiation: 3-Position vs. 4-Position Piperidine-Thiazole Ether Linkage

The target compound bears the thiazol-2-yloxy group at the 3-position of the piperidine ring. A closely related positional isomer, 4-(1,3-thiazol-2-yloxy)piperidine (CAS 1185540-87-7), places the ether linkage at the 4-position . In piperidine-based sigma receptor ligands, the position of substituents on the piperidine ring is known to modulate binding orientation and affinity; for example, 2-arylpiperidine analogs exhibit distinct sigma-1 and sigma-2 binding profiles depending on substitution patterns [1]. While direct comparative binding data for these two specific isomers are lacking, the 3-position substitution in the target compound presents a different vector angle for target engagement compared to the 4-position analog, which may translate into differential selectivity profiles.

Structure-Activity Relationship Receptor Binding Medicinal Chemistry

Sigma Receptor Class-Level Context: Benchmarking Against Known Piperidine-Based σ2R Ligands

Piperidine-containing compounds are established pharmacophores for sigma-2 receptor (σ2R/TMEM97) binding, a target implicated in cancer and neurodegenerative diseases . As a class, piperidine-based σ2R ligands exhibit Ki values ranging from low nanomolar to sub-micromolar; for example, the piperidine derivative AC927 shows a σ2R Ki of 138 ± 18 nM, and KSK67 shows a σ2R Ki of 101 nM [1]. 3-(Thiazol-2-yloxy)-piperidine hydrochloride, possessing both piperidine and thiazole moieties, aligns structurally with this ligand class. No direct binding data are available for this specific compound; however, its structural features—the piperidine nitrogen and thiazole ring—are consistent with pharmacophores known to engage sigma receptors.

Sigma Receptors CNS Disorders Oncology

High-Value Application Scenarios for 3-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS 1185315-02-9)


Sigma-2 Receptor (TMEM97) Ligand Screening in CNS and Oncology Programs

As a piperidine-thiazole derivative, this compound is structurally suited for screening against sigma-2 receptors, which are emerging therapeutic targets in neurodegenerative diseases and cancer [1]. The hydrochloride salt form ensures reproducible dissolution in assay buffers, facilitating high-throughput screening campaigns.

Structure-Activity Relationship (SAR) Studies Exploring Piperidine Substitution Position Effects

The 3-position ether linkage distinguishes this compound from 4-position analogs, providing a unique vector for SAR exploration. Researchers can compare the binding or functional activity of 3-(thiazol-2-yloxy)-piperidine hydrochloride with its 4-position isomer to map positional effects on target engagement .

Synthetic Intermediate for Fungicidal Piperidinyl Thiazole Derivatives

Piperidinyl thiazole compounds have demonstrated antifungal activity against oomycete pathogens such as Phytophthora infestans [2]. 3-(Thiazol-2-yloxy)-piperidine hydrochloride can serve as a building block for synthesizing novel analogs in agricultural fungicide discovery programs.

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